

# Spectroscopic Data of Eupatin: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Eupatin*

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## Abstract

**Eupatin** (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone with significant therapeutic potential, particularly noted for its anti-inflammatory and potential anticancer properties. A thorough understanding of its structural and physicochemical characteristics is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of **Eupatin**, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a visualization of its implicated anti-inflammatory signaling pathway.

## Chemical Structure and Properties

- IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
- Molecular Formula:  $C_{18}H_{16}O_8$ <sup>[1][2]</sup>
- Molecular Weight: 360.3 g/mol <sup>[1]</sup>
- CAS Number: 19587-65-6<sup>[1]</sup>

## Spectroscopic Data

A complete, unified set of spectroscopic data for **Eupatin** is not readily available in a single public source. The following tables summarize the available data compiled from various sources. Researchers should be aware that variations in experimental conditions (e.g., solvent, instrument) can cause slight shifts in spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$ -NMR Spectroscopic Data of **Eupatin**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-8	6.56	s	
H-2'	7.31	d	2.0
H-5'	6.96	d	8.4
H-6'	7.50	dd	8.4, 2.0
6-OCH <sub>3</sub>	3.95	s	
7-OCH <sub>3</sub>	3.96	s	
4'-OCH <sub>3</sub>	4.02	s	
5-OH	13.05	s	
3-OH	Not explicitly reported		
3'-OH	6.53	br s	

Note: Data is primarily based on a related compound, eupatilin, and may require further verification for **Eupatin**.

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data of **Eupatin**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
C-7	Data not available
C-8	Data not available
C-9	Data not available
C-10	Data not available
C-1'	Data not available
C-2'	Data not available
C-3'	Data not available
C-4'	Data not available
C-5'	Data not available
C-6'	Data not available
6-OCH <sub>3</sub>	Data not available
7-OCH <sub>3</sub>	Data not available
4'-OCH <sub>3</sub>	Data not available

Note: A complete and verified <sup>13</sup>C-NMR dataset for **Eupatin** is not currently available in the searched public literature.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Table 3: Mass Spectrometry Data of **Eupatin**

Ion	m/z	Interpretation
$[M+H]^+$	361.0921	Molecular Ion
Fragments	Data not available	Further fragmentation analysis is required.

Note: The expected monoisotopic mass of **Eupatin** ( $C_{18}H_{16}O_8$ ) is 360.0845 Da. The  $[M+H]^+$  ion would be observed at m/z 361.0923. Specific fragmentation data is not readily available.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of **Eupatin**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3400-3200	O-H stretching (phenolic)
~3000-2850	C-H stretching (aromatic and methyl)
~1650	C=O stretching (ketone)
~1600-1450	C=C stretching (aromatic)
~1250-1000	C-O stretching (ethers and phenols)

Note: This table represents expected characteristic absorption bands for a flavonoid of **Eupatin**'s structure. A specific experimental IR spectrum for **Eupatin** is not available in the searched literature.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for flavonoids and can be adapted for **Eupatin**.

## NMR Spectroscopy

- Sample Preparation: A sample of pure **Eupatin** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Chloroform-d) to a final volume of approximately 0.5-0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- <sup>1</sup>H-NMR Spectroscopy:
  - Pulse Sequence: A standard single-pulse experiment is typically used.
  - Acquisition Parameters:
    - Spectral Width: 0-15 ppm
    - Relaxation Delay: 1-5 seconds
    - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
  - Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C-NMR Spectroscopy:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
  - Acquisition Parameters:
    - Spectral Width: 0-200 ppm
    - Relaxation Delay: 2-10 seconds

- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Mass Spectrometry

- Sample Preparation: A dilute solution of **Eupatin** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used for flavonoids.
- Acquisition Parameters:
  - Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive data.
  - Mass Range: A scan range of  $\text{m/z}$  50-1000 is typically sufficient.
  - Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.

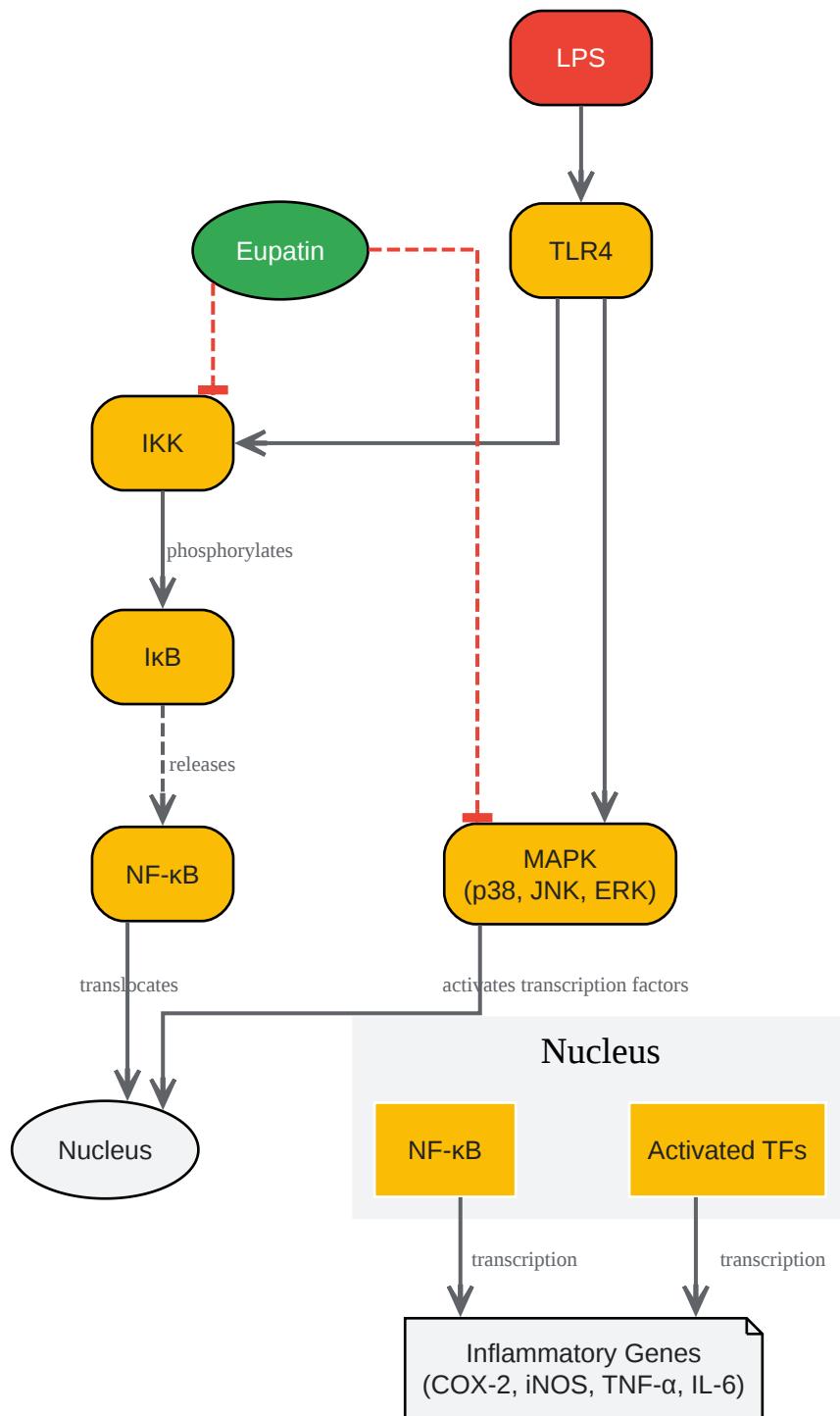
## Infrared (IR) Spectroscopy

- Sample Preparation: The solid **Eupatin** sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum.

## Signaling Pathway Visualization

**Eupatin** has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.<sup>[3]</sup> The following diagram illustrates the inhibitory effect of **Eupatin** on the lipopolysaccharide (LPS)-induced inflammatory cascade.

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Caption: **Eupatin's** anti-inflammatory mechanism.

## Conclusion

This technical guide provides a summary of the currently available spectroscopic data for **Eupatin**. While foundational information is present, there is a clear need for a comprehensive and unified spectroscopic characterization of this promising natural product. The detailed experimental protocols and the visualized signaling pathway provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of **Eupatin**.

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